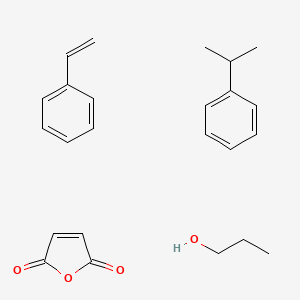

cumene;furan-2,5-dione;propan-1-ol;styrene

Description

Properties

IUPAC Name |

cumene;furan-2,5-dione;propan-1-ol;styrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12.C8H8.C4H2O3.C3H8O/c1-8(2)9-6-4-3-5-7-9;1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3;1-2-3-4/h3-8H,1-2H3;2-7H,1H2;1-2H;4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTSMFIHSFDBTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCO.CC(C)C1=CC=CC=C1.C=CC1=CC=CC=C1.C1=CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160611-48-3 | |

| Record name | 2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, propyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160611-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Cumene: : Cumene is synthesized through the Friedel-Crafts alkylation of benzene with propylene. This reaction is typically carried out in the presence of a catalytic Lewis acid such as phosphoric acid or aluminium halides at high temperatures and pressures .

-

Furan-2,5-dione:

-

Propan-1-ol: : Propan-1-ol, or n-propanol, is commonly produced by the hydration of propylene in the presence of an acidic catalyst such as sulfuric acid .

-

Styrene: : Styrene is synthesized by the dehydrogenation of ethylbenzene in the presence of a catalyst such as iron oxide at high temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Primary Reactions:

a. Oxidation to Cumene Hydroperoxide (CHP)

-

Reagents/Conditions : Oxygen (air), radical initiators (e.g., peroxides), 30–100°C, 5–30 atm .

-

Mechanism : Radical chain reaction involving benzylic hydrogen abstraction, forming cumene hydroperoxide (C₆H₅C(CH₃)₂OOH) .

-

Product : CHP decomposes under acidic conditions via Hock rearrangement to phenol and acetone .

b. Microbial Oxidation

-

Conditions : pH 6.5, 25°C, 48 hours.

-

Products :

-

2-Phenyl-1-propanol (C₆H₅CH₂CH(OH)CH₃)

-

2-Phenyl-1-propionic acid (C₆H₅CH₂CH₂COOH)

-

-

Yield : 5.1–14.9%, depending on reaction time and methanol addition .

c. Hydrogenation of α-Methyl Styrene (AMS)

-

Conditions : 50–200°C, 10–30 atm H₂.

-

Application : AMS (byproduct of CHP cleavage) is hydrogenated to cumene for recycling .

Key Reactions:

a. Hydrolysis

b. Diels-Alder Reaction

-

Conditions : Mild temperatures (20–100°C), solvent-free or in aprotic solvents.

-

Product : Cycloadducts (e.g., tetrahydrophthalic anhydride) .

c. Gas-Phase Chlorination

-

Kinetics : Rate coefficients range from to cm³ molecule⁻¹ s⁻¹ (283–323 K) .

-

Product : Chlorinated derivatives (e.g., Cl-substituted maleic anhydride) .

d. Copolymerization with Styrene

-

Catalyst : Free-radical initiators (e.g., benzoyl peroxide) .

-

Conditions : 70–100°C in 1,2-dichloroethane.

-

Product : Styrene-maleic anhydride (SMA) copolymers (MW: 500–10,000) .

Major Reactions:

a. Oxidation

-

Reagents : KMnO₄, CrO₃.

-

Products :

-

Propanal (CH₃CH₂CHO)

-

Propanoic acid (CH₃CH₂COOH).

-

b. Dehydration

-

Catalyst : H₂SO₄, Al₂O₃.

-

Conditions : 170–200°C.

-

Product : Propene (CH₂=CHCH₃).

Key Reactions:

a. Polymerization

-

Catalyst : Radical initiators (e.g., AIBN) or Ziegler-Natta catalysts .

-

Conditions : 60–120°C, bulk or solution polymerization.

b. Copolymerization with Maleic Anhydride

-

Catalyst : Mercaptan chain-transfer agents (e.g., 3-mercaptopropionic acid) .

-

Conditions : 70–100°C, 1,2-dichloroethane solvent.

Comparative Reaction Data

Scientific Research Applications

Mechanism of Action

Furan-2,5-dione: Reacts with nucleophiles such as water to form maleic acid, and with dienes in Diels-Alder reactions to form adducts.

Propan-1-ol: Oxidized to propanal or propanoic acid through dehydrogenation or oxidation reactions.

Styrene: Polymerizes through radical or catalytic mechanisms to form polystyrene.

Comparison with Similar Compounds

Key Comparison: Cumene and p-Cymene

| Property | Cumene | p-Cymene |

|---|---|---|

| Molecular Formula | C$9$H${12}$ | C${10}$H${14}$ |

| Molecular Weight (g/mol) | 120.19 | 134.21 |

| Boiling Point (°C) | 152–153 | 177 |

| Vapor Pressure (mmHg) | 4.5 at 25°C | 1.3 at 25°C |

| Structural Feature | Isopropyl substitution | Methyl and isopropyl substitution |

Cumene and p-cymene share structural similarities but differ in the para-position substitution (methyl group in p-cymene vs. absence in cumene). This difference impacts boiling points and vapor pressures, with p-cymene being less volatile due to increased molecular weight and symmetry .

Industrial Relevance: Cumene’s catalytic production processes (e.g., Badger technology) are more optimized than those for p-cymene, which is less commercially significant .

Furan-2,5-dione vs. Other Anhydrides

Key Comparison: Maleic Anhydride and Phthalic Anhydride

| Property | Furan-2,5-dione | Isobenzofuran-1,3-dione (Phthalic Anhydride) |

|---|---|---|

| Molecular Formula | C$4$H$2$O$_3$ | C$8$H$4$O$_3$ |

| Boiling Point (°C) | 202 | 284 |

| Reactivity | High (dienophile) | Moderate (less electrophilic) |

| Applications | Polyester resins | Plasticizers, dyes |

Furan-2,5-dione’s smaller structure enhances its electrophilicity, making it preferable for Diels-Alder reactions, whereas phthalic anhydride’s bulkier aromatic system suits plasticizer synthesis .

Propan-1-ol vs. Other Alcohols

Key Comparison: Propan-1-ol, Ethanol, and Isopropanol

| Property | Propan-1-ol | Ethanol | Isopropanol |

|---|---|---|---|

| Boiling Point (°C) | 97 | 78 | 82 |

| Polarity | Moderate | High | Moderate |

| Toxicity | Low | Low | Moderate (CNS effects) |

Propan-1-ol’s longer carbon chain reduces polarity compared to ethanol, making it less miscible in water but more effective in non-polar solvent blends. Isopropanol’s branched structure lowers boiling point slightly compared to propan-1-ol .

Styrene vs. Cumene and Other Aromatics

Key Comparison: Styrene and Cumene

| Property | Styrene | Cumene |

|---|---|---|

| Molecular Formula | C$8$H$8$ | C$9$H${12}$ |

| Reactivity | High (polymerization) | Low (stable hydrocarbon) |

| Applications | Polystyrene production | Phenol/acetone synthesis |

Styrene’s vinyl group enables rapid polymerization, whereas cumene’s isopropyl group stabilizes the molecule for oxidation reactions .

Biological Activity

The compound comprising cumene, furan-2,5-dione, propan-1-ol, and styrene presents a complex interplay of biological activities due to its diverse chemical components. Each constituent has distinct biological properties that contribute to the overall activity of the compound. This article explores the biological activity, mechanisms of action, and relevant research findings associated with these compounds.

Overview of Components

| Component | Chemical Formula | Biological Activity |

|---|---|---|

| Cumene | C9H10 | Antioxidant properties; used in the synthesis of phenol. |

| Furan-2,5-dione | C4H2O2 | Antimicrobial and anti-inflammatory effects. |

| Propan-1-ol | C3H8O | Solvent properties; potential neuroprotective effects. |

| Styrene | C8H8 | Precursor for polystyrene; potential cytotoxic effects. |

1. Cumene

Cumene is primarily recognized for its role in industrial applications but also exhibits biological activities. Research indicates that cumene hydroperoxide (CHP), a derivative of cumene, has shown potential in enhancing the efficacy of antimicrobial drugs against Mycobacterium tuberculosis by increasing membrane permeability and reducing the minimum inhibitory concentration (MIC) of rifampicin .

2. Furan-2,5-dione

Furan-2,5-dione (also known as maleic anhydride) has demonstrated significant antimicrobial properties. Studies have shown that it can inhibit bacterial growth and has anti-inflammatory effects by modulating immune responses . Its ability to form adducts with nucleophiles makes it a candidate for therapeutic applications.

3. Propan-1-ol

Propan-1-ol is utilized mainly as a solvent but has been studied for its neuroprotective effects in various models of neurodegeneration. Research suggests that it may exert protective effects against oxidative stress-induced neuronal damage .

4. Styrene

Styrene is primarily known for its role in polymer production but has also been implicated in cytotoxicity and potential carcinogenicity upon prolonged exposure . Its biological activity includes the induction of oxidative stress and inflammation in certain cellular contexts.

Case Studies

Case Study 1: Antimicrobial Synergy

A study investigated the synergistic effects of CHP with rifampicin against M. tuberculosis. The results indicated that CHP significantly lowered the MIC of rifampicin by fourfold, demonstrating its potential as an adjunct therapy in tuberculosis treatment .

Case Study 2: Inflammatory Response Modulation

Research on furan derivatives showed their ability to modulate inflammatory pathways in macrophages, leading to reduced production of pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases .

The biological activities of these compounds can be attributed to several mechanisms:

- Oxidative Stress Modulation : Compounds like CHP enhance oxidative stress, which can lead to increased susceptibility of pathogens to antibiotics.

- Membrane Permeability Alteration : Increased permeability allows for better drug uptake in bacterial cells, enhancing therapeutic efficacy.

- Cytotoxic Effects : Styrene induces oxidative stress leading to cell death in certain cancer cell lines.

Q & A

Q. What are the established synthesis pathways for cumene, and how do catalytic mechanisms influence selectivity?

Cumene is primarily synthesized via Friedel-Crafts alkylation of benzene with propylene using acid catalysts (e.g., H3PO4 or zeolites). The choice of catalyst impacts selectivity: zeolites like Beta or MCM-22 minimize polyalkylation byproducts due to their microporous structure . Methodological optimization includes monitoring reaction kinetics via gas chromatography (GC) and adjusting temperature (80–250°C) and pressure (10–30 atm) to enhance benzene conversion .

Q. How can furan-2,5-dione be efficiently functionalized in microwave-assisted reactions?

Microwave irradiation significantly accelerates reactions involving furan-2,5-dione. For example, condensation with 3-phenylenediamine in ethanol at 130°C for 10 minutes yields pyrrole derivatives with 83% efficiency. Key parameters include solvent polarity, microwave power (300–600 W), and post-reaction characterization via 1H/13C NMR and HRMS .

Q. What role does propan-1-ol play in copolymerization reactions with styrene and furan-2,5-dione?

Propan-1-ol acts as a chain-transfer agent in radical copolymerization, moderating molecular weight. In terpolymers (e.g., poly(styrenesulfonic acid-co-maleic acid)), it influences solubility and thermal stability. Reaction conditions (e.g., 70–90°C, initiators like AIBN) require precise control to balance monomer incorporation ratios, analyzed via gel permeation chromatography (GPC) .

Q. What spectroscopic techniques are critical for characterizing styrene-based copolymers?

Fourier-transform infrared spectroscopy (FTIR) identifies copolymer composition (e.g., C=C stretches at 1630 cm⁻¹ for styrene, anhydride carbonyl peaks at 1770 cm⁻¹). Nuclear magnetic resonance (NMR) resolves regioselectivity in alternating copolymers, while differential scanning calorimetry (DSC) assesses glass transition temperatures (Tg) .

Advanced Research Questions

Q. How do nonrandomness parameters (α12) in thermodynamic models resolve contradictions in liquid-liquid equilibria data for cumene-phenol mixtures?

The Renon-Prausnitz equation incorporates α12 to account for local composition effects in highly nonideal systems. For cumene-phenol, α12 > 0.5 indicates strong hydrogen bonding, reconciling discrepancies between experimental and predicted activity coefficients. Validation involves comparing binary vapor-liquid equilibria (VLE) data with ternary predictions using UNIFAC .

Q. What factors explain divergent yields in furan-2,5-dione polymerization under molecular layer deposition (MLD) vs. solution-phase methods?

MLD achieves precise thickness control (e.g., 0.1 nm/cycle) by alternating furan-2,5-dione and diamine vapors at 150°C, but steric hindrance limits growth rates. In solution-phase polymerization, solvent polarity (e.g., DMF vs. THF) alters chain propagation, with DMF favoring higher molecular weights (Mn ~20,000 Da) due to reduced chain transfer .

Q. How do competing reaction pathways in propan-1-ol-mediated esterification lead to data inconsistencies in kinetic studies?

Propan-1-ol’s nucleophilicity can shift mechanisms from acid-catalyzed esterification to transesterification, depending on substrate acidity (e.g., carboxylic acids vs. anhydrides). Kinetic modeling via in situ FTIR or stopped-flow techniques isolates rate constants (k1, k2), revealing pH-dependent selectivity (k1/k2 ratios from 1.5 to 5.2) .

Q. Why do styrene-furan-2,5-dione copolymers exhibit variable thermal stability across studies?

Discrepancies arise from initiator residues (e.g., persulfates vs. azobisisobutyronitrile) and end-group effects. Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at 250–300°C, but residual sulfonic acid groups (from styrenesulfonic acid comonomers) lower stability by 20–40°C due to acidic degradation pathways .

Methodological Notes

- Data Contradiction Analysis : Cross-validate experimental conditions (e.g., catalyst purity, solvent grade) and employ multivariate regression to isolate confounding variables .

- Advanced Characterization : Use high-resolution mass spectrometry (HRMS) for unambiguous structural confirmation of furan-2,5-dione derivatives and small-angle X-ray scattering (SAXS) for copolymer morphology analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.